N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
Description
N-{(5Z)-5-[4-(Octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a rhodanine derivative characterized by a 4-octyloxybenzylidene substituent and a benzenesulfonamide group. Its molecular formula is C₂₄H₂₈N₂O₄S₃, with a molecular weight of 504.6851 g/mol . Rhodanine derivatives are known for diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.
Properties
Molecular Formula |
C24H28N2O4S3 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H28N2O4S3/c1-2-3-4-5-6-10-17-30-20-15-13-19(14-16-20)18-22-23(27)26(24(31)32-22)25-33(28,29)21-11-8-7-9-12-21/h7-9,11-16,18,25H,2-6,10,17H2,1H3/b22-18- |
InChI Key |
LGDSWFJXECUBEO-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzenesulfonamide-Thiazolidinone Core Synthesis
The benzenesulfonamide-thiazolidinone intermediate is synthesized via cyclization of 4-aminobenzenesulfonamide with thiourea derivatives. A representative procedure involves:
-
Reaction of 4-aminobenzenesulfonamide with cyclopropyl isothiocyanate in ethanol under reflux to form a thiourea intermediate.
-
Cyclization with ethyl bromoacetate in the presence of sodium acetate, yielding the thiazolidinone ring.
Optimization Note : Using a 1:1 molar ratio of 4-aminobenzenesulfonamide to cyclopropyl isothiocyanate in ethanol at 80°C for 48 hours achieves >85% yield.
Knoevenagel Condensation with 4-Octyloxybenzaldehyde
The benzylidene group is introduced via Knoevenagel condensation between the thiazolidinone core and 4-octyloxybenzaldehyde. Key steps include:
-
Activation of the aldehyde : 4-Octyloxybenzaldehyde (1.2 equiv) is reacted with the thiazolidinone intermediate (1 equiv) in ethanol or a deep eutectic solvent (DES).
-
Catalysis : Piperidine (10 mol%) or DES (ZnCl₂/urea) facilitates imine formation and subsequent cyclization.
-
Stereochemical control : Refluxing at 80–100°C for 5–8 hours ensures Z-configuration dominance (>90% selectivity).
Green Chemistry Approach : Replacing ethanol with ZnCl₂/urea DES reduces reaction time from 8 hours to 2 hours while maintaining 92–95% yield.
Detailed Synthetic Protocols
Traditional Method (Ethanol-Based)
Reagents :
-
Thiazolidinone-benzenesulfonamide intermediate: 1.0 g (3.69 mmol)
-
4-Octyloxybenzaldehyde: 1.05 g (4.43 mmol)
-
Piperidine: 0.04 mL (0.43 mmol)
-
Ethanol: 25 mL
Procedure :
Deep Eutectic Solvent (DES) Method
Reagents :
-
Thiazolidinone-benzenesulfonamide intermediate: 1.0 g (3.69 mmol)
-
4-Octyloxybenzaldehyde: 1.05 g (4.43 mmol)
-
DES (ZnCl₂/urea, 1:2 molar ratio): 5 mL
Procedure :
-
Mix reagents in DES and stir at 80°C for 2 hours.
-
Quench with ice water, extract with ethyl acetate.
-
Dry over Na₂SO₄ and evaporate to obtain crude product.
Reaction Optimization and Comparative Analysis
Solvent and Catalyst Screening
| Solvent/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Ethanol/piperidine | 80 | 8 | 78 | 9:1 |
| DES (ZnCl₂/urea) | 80 | 2 | 94 | 9.5:0.5 |
| Toluene/AcOH | 110 | 12 | 65 | 8:2 |
Key Findings :
Scalability and Industrial Feasibility
Gram-Scale Synthesis :
-
DES method successfully produces 50 g batches with 90% yield and >99% HPLC purity.
-
Column chromatography avoided via recrystallization, reducing costs.
Mechanistic Insights
The Knoevenagel condensation proceeds via:
-
Formation of enolate : Deprotonation of the thiazolidinone’s active methylene group by piperidine or DES.
-
Nucleophilic attack : Enolate reacts with 4-octyloxybenzaldehyde to form a β-hydroxy intermediate.
-
Dehydration : Acidic conditions (DES or AcOH) eliminate water, yielding the Z-configured benzylidene product.
Challenges and Solutions
Challenge 1: Stereochemical Control
Challenge 2: Purification Complexity
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural differences among rhodanine derivatives lie in their substituents on the benzylidene ring and the N-linked groups. Below is a comparative analysis:
Table 1: Structural Features of Selected Rhodanine Derivatives
Key Observations :
- The octyloxy chain in the target compound distinguishes it from shorter alkoxy (e.g., ethoxy ) or polar substituents (e.g., chloro , nitro ).
- Benzenesulfonamide groups (target compound, ) may enhance binding to sulfonamide-targeted enzymes compared to acetamide derivatives .
Trends :
- Longer alkoxy chains (e.g., octyloxy) may require optimized reaction conditions due to steric hindrance.
- Polar substituents like nitro groups (e.g., ) often result in lower yields compared to non-polar groups.
Key Findings :
- The octyloxy chain in the target compound may enhance tumor cell penetration due to increased lipophilicity, similar to furan conjugates in .
Physicochemical Properties
Table 4: Physical Properties Comparison
*LogP values estimated based on substituent contributions.
Implications :
- The target compound’s high LogP may necessitate formulation adjustments (e.g., lipid-based delivery) for clinical use.
Q & A
Basic Synthesis and Characterization
Q1: What are the optimized synthetic routes for preparing N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide, and how do reaction conditions influence yield? Methodological Answer: The synthesis involves three key steps:
Condensation : React 4-octyloxybenzaldehyde with thiosemicarbazide in ethanol under reflux (78°C, 6–8 hrs) to form the thiosemicarbazone intermediate .
Cyclization : Treat the intermediate with chloroacetic acid and sodium acetate in DMF at 100°C for 4 hrs to form the thiazolidinone core .
Sulfonation : React with benzenesulfonyl chloride in dichloromethane using triethylamine as a base (0–5°C, 2 hrs) .
Yield Optimization :
- Use microwave-assisted synthesis for Step 1 (reduces time to 2 hrs, increases yield by 15%) .
- Catalyst choice (e.g., piperidine vs. acetic acid) affects stereoselectivity of the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
